molecular formula C10H24O2Si B8367913 Tert-butyldimethylsilyloxybutan-2-ol

Tert-butyldimethylsilyloxybutan-2-ol

Cat. No.: B8367913
M. Wt: 204.38 g/mol
InChI Key: KVNIKZRSBOVDHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyldimethylsilyloxybutan-2-ol is a useful research compound. Its molecular formula is C10H24O2Si and its molecular weight is 204.38 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H24O2Si

Molecular Weight

204.38 g/mol

IUPAC Name

1-[tert-butyl(dimethyl)silyl]oxybutan-2-ol

InChI

InChI=1S/C10H24O2Si/c1-7-9(11)8-12-13(5,6)10(2,3)4/h9,11H,7-8H2,1-6H3

InChI Key

KVNIKZRSBOVDHP-UHFFFAOYSA-N

Canonical SMILES

CCC(CO[Si](C)(C)C(C)(C)C)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 50 mL round bottom flask was charged with (±)-1,2-butanediol (1 g, 11.09 mmol) and to it was added dimethylformamide (8 mL) followed by tert-butyldimethylsilyl chloride (2.5 g, 16.64 mmol) and imidazole (1.88 g, 27.7 mmol). The reaction mixture was stirred for 10 hours after which it was diluted with dichloromethane and poured into a separatory finnel and washed with water (80 mL) and brine and dried over magnesium sulfate. After filtration and concentration the crude oil was purified by silica gel flash chromatography (hexanes:ethylacetate) to obtain 1 gm of pure desired product in 45% yield. 1H (CDCl3) δ (ppm): 3.6 (m, 1H), 3.5 (m, 1H), 3.4 (m, 1H), 2.4 (s, 1H), 1.44 (m, 2H), 0.99 (t, 3H), 0.9 (s, 9H), 0.06 (s, 6H).
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Synthesis routes and methods II

Procedure details

A solution of 3-tert-butyldimethylsilyloxybutan-2-one (5.56 g; prepared by reacting 3-hydroxybutan-2-one with tert-butyldimethylsilyl chloride in diethyl ether and using imidazole as a suitable base) in tetrahydrofuran (5 ml) was added to a solution of 3-benzyloxy-5-fluorophenylmagnesium bromide [prepared by heating a mixture of benzyl 3-bromo-5-fluorophenyl ether (6.7 g), magnesium powder (0.58 g) and tetrahydrofuran (50 ml) to 40° C. for 1 hour] in tetrahydrofuran (50 ml) and the mixture was stirred at ambient temperature for 2.5 hours. The mixture was evaporated and the residue was partitioned between diethyl ether and water. The organic phase was washed with a saturated aqueous sodium chloride solution, dried (MgSO4) and evaporated. The residue was purified by column chromatography using a 3:2 v/v mixture of petroleum ether (b.p. 40°-60° C.) and methylene chloride as eluent. There was thus obtained an erythro isomer, (2RS,3SR)-2-(3-benzyloxy-5-fluorophenyl)-3-(tert-butyldimethylsilyloxybutan-2-ol (3.8 g, 41%), as an oil; and a threo isomer, the corresponding (2RS,3RS)-isomer (1.73 g, 18%), as an oil.
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50 mL
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